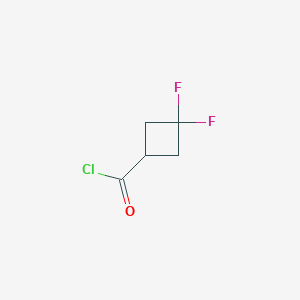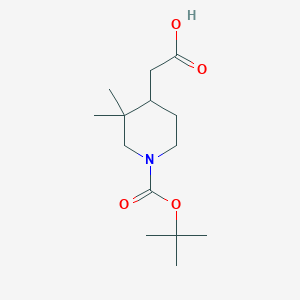![molecular formula C10H17F2N B1432723 9,9-Difluoro-3-azaspiro[5.5]undecane CAS No. 1781297-83-3](/img/structure/B1432723.png)
9,9-Difluoro-3-azaspiro[5.5]undecane
Übersicht
Beschreibung
9,9-Difluoro-3-azaspiro[5.5]undecane is a chemical compound with the molecular formula C10H17F2N . It has a molecular weight of 189.25 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 9,9-Difluoro-3-azaspiro[5.5]undecane is 1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
9,9-Difluoro-3-azaspiro[5.5]undecane is a liquid at room temperature . The predicted boiling point is 240.2±40.0 °C, and the predicted density is 1.07±0.1 g/cm3 . The compound has a predicted pKa value of 10.43±0.40 .Wissenschaftliche Forschungsanwendungen
GABAAR Antagonist
The 9,9-Difluoro-3-azaspiro[5.5]undecane compound has been reported to be a potent competitive GABAAR antagonist . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Antagonists of these receptors are often used in the treatment of various neurological disorders.
Low Cellular Membrane Permeability
This compound shows low cellular membrane permeability . This property is important in drug design as it affects the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Immunomodulatory Potential
The compound has been shown to efficiently rescue inhibition of T cell proliferation . This suggests that it has immunomodulatory potential, which could be useful in the treatment of immune-related diseases.
Selectivity for Extrasynaptic α4βδ Subtype
The compound has been found to be superior to other similar compounds regarding selectivity for the extrasynaptic α4βδ subtype versus the α1- and α2- containing subtypes . This selectivity could be beneficial in the development of more targeted therapies.
Structural Determinants
Studies have been conducted on the structural determinants of the compound in order to suggest a potential binding mode as a basis for rational design . Understanding these structural determinants can aid in the development of more effective and safer drugs.
Potential Lead Structures for Peripheral GABAAR Inhibition
Given the emerging peripheral application of GABAAR ligands, the compound and its analogs are hypothesized as promising lead structures for peripheral GABAAR inhibition .
Safety and Hazards
The safety information for 9,9-Difluoro-3-azaspiro[5.5]undecane indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Wirkmechanismus
Target of Action
The primary target of 9,9-Difluoro-3-azaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
9,9-Difluoro-3-azaspiro[5.5]undecane acts as a potent competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for binding sites on the receptor, thereby inhibiting the receptor’s function.
Biochemical Pathways
By antagonizing the GABAAR, 9,9-Difluoro-3-azaspiro[5.5]undecane affects the GABAergic neurotransmission pathway . This can lead to an increase in neuronal excitability, as the inhibitory effect of GABA is reduced.
Pharmacokinetics
The pharmacokinetic properties of 9,9-Difluoro-3-azaspiro[5It has been reported to show low cellular membrane permeability , which could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 9,9-Difluoro-3-azaspiro[5.5]undecane’s action are largely dependent on its antagonistic effect on GABAAR . By inhibiting this receptor, it can disrupt inhibitory neurotransmission and potentially lead to increased neuronal activity.
Eigenschaften
IUPAC Name |
9,9-difluoro-3-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N/c11-10(12)3-1-9(2-4-10)5-7-13-8-6-9/h13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBXOSZBSJBSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CCNCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)

![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)